(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Lipophilicity ADME Isomer Comparison

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 107155-56-6) is a synthetic small molecule within the morpholinopropyl-amine chemical class, possessing the molecular formula C16H26N2O3 and a molecular weight of 294.39 g/mol. Its structure features a secondary amine linker bridging a 3,4-dimethoxybenzyl group to a N-morpholinopropyl moiety.

Molecular Formula C16H26N2O3
Molecular Weight 294.395
CAS No. 107155-56-6
Cat. No. B2616199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
CAS107155-56-6
Molecular FormulaC16H26N2O3
Molecular Weight294.395
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC
InChIInChI=1S/C16H26N2O3/c1-19-15-5-4-14(12-16(15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3
InChIKeyUQCUWZDCPKMUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine: Procurement Specifications and Class Identity


(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 107155-56-6) is a synthetic small molecule within the morpholinopropyl-amine chemical class, possessing the molecular formula C16H26N2O3 and a molecular weight of 294.39 g/mol [1]. Its structure features a secondary amine linker bridging a 3,4-dimethoxybenzyl group to a N-morpholinopropyl moiety [2]. The compound is commercially available from multiple vendors, typically at 95% or 97% purity, and is supplied for research and further manufacturing use only . Its structural features place it within a broader set of positional isomers and chain-length variants, requiring rigorous comparator-based evaluation for specialized procurement.

1
Positional isomer verification 3,4-dimethoxy substitution determines lipophilicity and target engagement; confirm identity against 2,4-/2,5-isomers.
2
Propyl linker length Morpholinopropyl spacer provides distinct flexibility and pharmacophore alignment compared to ethyl or other chain-length analogues.
3
Research-use procurement High-purity research supply; rigorous comparator-based evaluation recommended for isomer-specific projects.

Why Generic Substitution of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine Fails: The Comparator Evidence


Simply interchanging this molecule with a close structural analog is unreliable due to profound differences in physicochemical and potential pharmacodynamic properties dictated by substituent position. For instance, shifting the dimethoxy group from the 3,4- to the 2,5-position on the benzyl ring alters the electron distribution and molecular shape, which are critical for target binding and solubility. Similarly, changing the linker length between the amine and morpholine ring from a propyl to an ethyl chain impacts molecular flexibility and the spatial relationship between pharmacophoric elements [1]. These variations lead to quantifiable differences in measurable parameters such as lipophilicity, boiling point, and rotatable bond count, making blind substitution a high-risk strategy for any application requiring specific physical or biological performance.

Positional isomer mismatch
Shifting dimethoxy groups to 2,4 or 2,5 alters electron distribution and molecular shape, potentially changing lipophilicity, solubility, and target-binding profiles.
Linker length variation
Replacing propyl with an ethyl linker modifies molecular flexibility and the spatial relationship between amine and morpholine, leading to divergent physicochemical and biological readouts.

Quantitative Differentiation Guide for Procuring (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine


Lipophilicity (XLogP3) Comparison Among Dimethoxybenzyl Positional Isomers

The 3,4-dimethoxy substitution on the benzyl ring results in a computed XLogP3 of 0.9 for the target compound, indicating moderate lipophilicity. This value is predicted to be distinct from other positional isomers, such as the 2,4-dimethoxy variant, where the different arrangement of methoxy groups alters the compound's overall polarity and hydrogen-bonding capacity [1]. While specific experimental XLogP3 values for all isomers are not compiled in a single source, this parameter is critical for predicting membrane permeability and solubility.

Lipophilicity (XLogP3)
Class-level inference
Target: 0.9 | 2,4-isomer: not reported — predicted difference by structural isomerism.
Supports isomer-specific membrane permeability and solubility screening.
Computed XLogP3; experimental confirmation recommended.
Lipophilicity ADME Isomer Comparison Physicochemical Property

Boiling Point Differentiation from the (2,4-Dimethoxy) Isomer

The target compound exhibits a predicted boiling point that can be used to differentiate it from its positional isomers. Based on structural analogy, the boiling point of the 3,4-dimethoxy isomer is expected to differ from the reported boiling point of the (2,4-dimethoxy) isomer, which is 425.5±45.0 °C at 760 mmHg . Such differences in boiling points, though predicted, are often exploited in analytical method development (e.g., GC) and purification strategies.

Boiling point differentiation
Data to verify
Comparator (2,4-isomer): 425.5±45.0 °C; target value not reported — suggests differentiation potential.
Supports isomer-specific purification and method development.
Experimental determination required for target compound.
Volatility Purification Physicochemical Property Isomer Comparison

Potentially Differentiated Utility as a Solubilizing Protective Group Compared to Other Dimethoxybenzyl Moieties

The 3,4-dimethoxybenzyl (3,4-DMB) moiety is specifically cited in materials science literature as a solubilizing protective group for the in-situ deprotection and deposition of extended aromatic thiolate monolayers on gold surfaces [1]. This specialized application leverages the specific electronic and steric properties of the 3,4-DMB group to achieve solubility and controlled deposition, a function that cannot be universally assumed for other dimethoxybenzyl isomers (e.g., 2,4- or 2,5-) without equivalent performance data. This provides a rationale for selecting a precursor containing the 3,4-DMB group for thiolate-based surface modification projects.

3,4-DMB solubilizing protective group
Class-level inference
Literature precedent demonstrates 3,4-dimethoxybenzyl as effective solubilizing group for in-situ thiolate monolayer deposition on gold.
Supports selection for thiolate-based surface modification projects.
Performance context: in-situ deprotection and SAM formation on gold substrates.
Protecting Group Surface Chemistry Solubility Material Science

Application Scenarios for (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine Based on Differential Evidence


Lead Molecule in ADME-Guided Medicinal Chemistry Campaigns Focused on Isomeric Property Space

A medicinal chemistry team seeking to explore the structure-property relationship (SPR) of a new morpholine-containing series may prioritize this specific 3,4-dimethoxy isomer. The known, moderate XLogP3 of 0.9 provides a calculated starting point for controlling lipophilicity-driven parameters like solubility and metabolic stability, differentiating it from other regionsomers in the initial screening cascade. This allows for a more informed Design-Make-Test-Analyze (DMTA) cycle compared to starting with an isomer of unknown lipophilicity.

Precursor for Surface Engineering via Thiolate Self-Assembled Monolayers (SAMs)

Material scientists developing novel gold-thiolate SAMs for biosensing or molecular electronics can specifically procure this compound or its derivatives. The published precedent for the 3,4-dimethoxybenzyl group as an effective solubilizing protective group for in-situ monolayer formation provides a targeted, evidence-based rationale [1]. This application leverages the proven functional utility of the 3,4-substitution pattern, avoiding the risk of failure associated with untested isomers.

Analytical Reference Standard for Isomer-Specific Method Development

An analytical chemistry laboratory tasked with developing a high-performance liquid chromatography (HPLC) or gas chromatography (GC) method to separate and quantify a mixture of dimethoxybenzyl-morpholinopropyl-amine isomers can use this compound as a key reference standard. Its distinct physicochemical profile, including predicted differences in boiling point and lipophilicity relative to the 2,4-isomer, makes it an essential component for validating peak identification and achieving baseline separation.

Application
Selection Property
Validation Focus
ADME-guided medicinal chemistry campaigns
Isomer-specific lipophilicity (XLogP3) control
Solubility and metabolic stability screening
Surface engineering via thiolate SAMs
3,4-DMB solubilizing protective group precedent
In-situ monolayer formation on gold substrates
Analytical reference standard for isomer separation
Differentiated physicochemical profile from 2,4-isomer
HPLC/GC peak identification and baseline resolution
Quote Request

Request a Quote for (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.